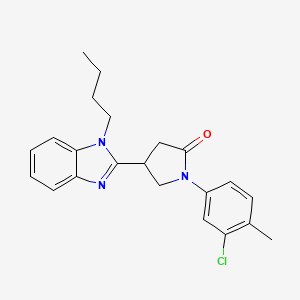
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antifungal Applications
The compound "4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one" and its derivatives have been extensively studied for their antibacterial and antifungal properties. For instance, Peleckis et al. (2018) synthesized 3-(1H-Benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides and found significant antibacterial activity in the compounds (Peleckis et al., 2018). Similarly, Addla et al. (2012) developed novel 4-azafluorenone hybrids showing pronounced activity against various bacterial and fungal strains (Addla et al., 2012).
Chemical Synthesis and Transformation
Mickevičienė et al. (2014) explored the synthesis of mono- and disubstituted benzimidazoles, studying their properties and obtaining various derivatives (Mickevičienė et al., 2014). Vaickelionienė et al. (2012) carried out chemical transformations of a similar compound, leading to the synthesis of a wide range of 1,2-disubstituted benzimidazoles with various moieties (Vaickelionienė et al., 2012).
Coordination Polymers and Structural Studies
Zhang et al. (2013) used a related benzimidazole ligand to construct coordination polymers, displaying interesting structural properties and interactions (Zhang et al., 2013). Hranjec et al. (2008) synthesized benzimidazole derivatives and studied their structures through various spectroscopic methods, confirming the structure of one derivative via X-ray single crystal structure analysis (Hranjec et al., 2008).
Medicinal Chemistry and Drug Development
Nofal et al. (2013) prepared benzimidazole derivatives and evaluated them for their vasodilation properties, showing significant activity and providing QSAR studies for better understanding (Nofal et al., 2013). Guillon et al. (2018) synthesized a compound with benzimidazole moiety, displaying cytotoxic potential against leukemia cell lines (Guillon et al., 2018).
properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-3-4-11-25-20-8-6-5-7-19(20)24-22(25)16-12-21(27)26(14-16)17-10-9-15(2)18(23)13-17/h5-10,13,16H,3-4,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRCZAIZHXPIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)

![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)
![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)
![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)
![2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide](/img/structure/B2368965.png)


![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)
![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)
